molecular formula C15H15N7O3 B2942203 2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one CAS No. 2097889-72-8

2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2942203
CAS No.: 2097889-72-8
M. Wt: 341.331
InChI Key: PUCRVCGIRRAWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a triazolopyrimidine core, which is a common structure in many biologically active compounds . The compound is likely to be a part of a larger class of compounds that have been synthesized for their antimicrobial activity .

Scientific Research Applications

Chemical Synthesis and Derivatives

The chemical compound under discussion is part of a broader class of compounds that include [1,2,4]triazolo[1,5-a]pyrimidines. These compounds are of interest due to their various chemical transformations and potential applications in synthesizing novel heterocyclic compounds. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized through various chemical reactions, including the use of pyrimidin-4-ylhydrazines and simple orthoesters to produce N-ethoxyalkyl-idene-N'-pyrimidinylhydrazines. These derivatives undergo rearrangement into corresponding [1,2,4]triazolo[1,5-c]pyrimidines via intermediate steps, highlighting their versatile chemical properties and potential for further exploration in synthetic chemistry (Brown & Nagamatsu, 1978).

Antimicrobial and Antitumor Potential

Certain derivatives related to [1,2,4]triazolo[1,5-a]pyrimidines exhibit antimicrobial and potential antitumor properties. For example, compounds synthesized from 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one have shown antimicrobial activities, indicating their relevance in medicinal chemistry for developing new therapeutic agents (Farghaly, 2008). Additionally, studies have explored the synthesis of thieno and furopyrimidine derivatives, some of which demonstrate antimicrobial activities, further supporting the potential of these compounds in pharmaceutical applications (Hossain & Bhuiyan, 2009).

Spectroscopic and Structural Characterization

The detailed spectroscopic and structural characterization of [1,2,4]triazolo[1,5-a]pyrimidines derivatives plays a crucial role in understanding their chemical behavior and potential applications. Recent studies, such as the synthesis of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, have been characterized by X-ray single crystal diffraction and various spectroscopic techniques. Such characterization aids in the development of compounds with specific biological activities and provides a foundation for future research in designing molecules with desired properties (Lahmidi et al., 2019).

Properties

IUPAC Name

2-[2-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3/c1-10-5-14(22-15(19-10)16-9-18-22)25-11-6-20(7-11)13(24)8-21-12(23)3-2-4-17-21/h2-5,9,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCRVCGIRRAWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.